ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate
Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a chlorophenyl-substituted cyclopentyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: The starting material, 4-chlorophenylcyclopentane, is subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation reaction: The resulting acylated product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoic acid.
Reduction: Formation of 4-({[1-(4-chlorophenyl)cyclopentyl]hydroxymethyl}amino)benzoate.
Substitution: Formation of 4-({[1-(4-aminophenyl)cyclopentyl]carbonyl}amino)benzoate.
Scientific Research Applications
Ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[1-(4-fluorophenyl)cyclopentyl]carbonyl}amino)benzoate: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Ethyl 4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate: Contains a bromine atom, potentially leading to different chemical and biological properties.
Ethyl 4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)benzoate: The presence of a methyl group instead of chlorine can influence the compound’s steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
IUPAC Name |
ethyl 4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-2-26-19(24)15-5-11-18(12-6-15)23-20(25)21(13-3-4-14-21)16-7-9-17(22)10-8-16/h5-12H,2-4,13-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXCFVXINMUCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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